2(S)-aminoxyisocaproic acid
Description
2(S)-Aminoxyisocaproic acid is a chiral, non-proteinogenic amino acid derivative characterized by a branched carbon chain (isocaproic backbone) and an aminoxy (O-NH₂) functional group at the second carbon in the S-configuration . This compound has been utilized in asymmetric synthesis, particularly in the preparation of steroid intermediates and chiral building blocks for pharmaceuticals, as demonstrated in its application with cyclopentane-1,3-dione derivatives . Its stereochemical specificity and functional group reactivity make it valuable in selective organic transformations.
Properties
Molecular Formula |
C6H13NO3 |
|---|---|
Molecular Weight |
147.17 g/mol |
IUPAC Name |
(2S)-2-aminooxy-4-methylpentanoic acid |
InChI |
InChI=1S/C6H13NO3/c1-4(2)3-5(10-7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/t5-/m0/s1 |
InChI Key |
FOLNEXIKZNWGRI-YFKPBYRVSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)ON |
Canonical SMILES |
CC(C)CC(C(=O)O)ON |
Origin of Product |
United States |
Chemical Reactions Analysis
2-Hydroxyisocaproic Acid Pathways
-
Clostridial species like C. difficile metabolize leucine via parallel oxidative and reductive pathways. In the reductive branch , (R)-2-hydroxyisocaproyl-CoA undergoes dehydration to form (E)-2-isocaprenoyl-CoA via radical intermediates requiring ATP-dependent activation .
-
Enzymatic steps :
Synthetic Methods for Cyclic Analogues
-
A scalable synthesis for stereoisomers of 2-aminocyclopentanecarboxylic acid (ACPC) derivatives was achieved via hydrogenolysis and acidic hydrolysis, with strict control over epimerization . While not directly applicable to 2(S)-aminoxyisocaproic acid, this highlights methodologies for stereoselective synthesis of non-proteinogenic amino acids.
Metabolic and Analytical Relevance
-
2-Hydroxyisocaproic acid (HICA) is a leucine metabolite identified in lactic acid bacteria, detectable via UPLC-MS/MS with characteristic fragments at m/z 85.06 and 69.03 .
Gaps in Available Data
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No direct references to "this compound" were found in the provided sources.
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The term "aminoxy" (indicating an amino-oxy group) does not appear in any context within the search results.
Proposed Reaction Pathways (Hypothetical)
Given the structural similarity to 2-hydroxyisocaproic acid, potential reactions for this compound could include:
Oxidation/Reduction
| Reaction Type | Expected Products | Catalytic Conditions |
|---|---|---|
| Oxidation of aminoxy group | Nitro or carbonyl derivatives | Oxidizing agents (e.g., KMnO₄) |
| Reduction of aminoxy group | Amine derivatives | H₂/Pd or LiAlH₄ |
CoA Conjugation
-
Analogous to 2-hydroxyisocaproate , aminoxyisocaproic acid might undergo CoA transferase-mediated activation for subsequent metabolic transformations.
Recommended Actions
-
Verify compound nomenclature for potential typos (e.g., "aminoxy" vs. "hydroxy" or "amino").
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Explore specialized databases (e.g., SciFinder, Reaxys) for synthetic protocols or biochemical studies on this specific compound.
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Consider structural analogs : Published methods for 2-hydroxyisocaproic acid or Strecker-derived amino acids may offer indirect insights.
Comparison with Similar Compounds
Aminocaproic Acid
- Structure: (2S)-2-aminohexanoic acid, a linear six-carbon chain with an amino group at C2 .
- Key Differences: Functional Group: Aminocaproic acid has an -NH₂ group, while 2(S)-aminoxyisocaproic acid features an -O-NH₂ group. Branching: The "isocaproic" backbone in this compound implies branching (likely a methyl side chain), unlike the linear hexanoic chain in aminocaproic acid.
- Applications: Aminocaproic acid is clinically used as an antifibrinolytic agent , whereas this compound is employed in synthetic chemistry for chiral resolution .
Hydroxylamine Derivatives (e.g., O-Methylhydroxylamine)
- Structure : Simple hydroxylamine derivatives with an -O-NH₂ group but lacking a carbon backbone.
- Key Differences: Complexity: this compound integrates the aminoxy group into a branched amino acid framework, enabling stereoselective interactions absent in simpler hydroxylamines.
- Reactivity: Hydroxylamines are nucleophiles in condensation reactions, but the branched structure of this compound allows for dual functionality (acidic carboxyl group and aminoxy group) in multi-step syntheses .
Branched-Chain Amino Acids (e.g., Leucine, Isoleucine)
- Structure: Proteinogenic amino acids with methyl-branched side chains.
- Key Differences: Functional Group: Branched-chain amino acids (BCAAs) have -NH₂ and -COOH groups, while this compound replaces -NH₂ with -O-NH₂.
Table 1: Comparative Properties of this compound and Analogues
Key Findings:
Acidity/Basicity: The -O-NH₂ group in this compound is less basic than the -NH₂ group in aminocaproic acid, altering its solubility and ionic behavior in aqueous solutions.
Stability : The branched backbone may confer greater steric stability compared to linear analogues, reducing unintended side reactions in synthetic pathways.
Research Implications and Gaps
Further studies comparing its metabolic stability with aminocaproic acid or BCAAs could expand its pharmaceutical applications. Additionally, computational modeling of its hydrogen-bonding interactions (via -O-NH₂) may elucidate its role in chiral recognition .
Q & A
Q. Q1. What analytical methods are most effective for characterizing the purity and stereochemistry of 2(S)-aminoxyisocaproic acid?
Methodological Answer: To confirm purity and stereochemical integrity, use a combination of:
- Chiral HPLC with a C18 column (e.g., 5 µm, 150 × 4.6 mm) and a gradient mobile phase (0.1% TFA in water/acetonitrile) to resolve enantiomers .
- High-resolution mass spectrometry (HRMS) for molecular weight validation.
- NMR spectroscopy (1H and 13C) to confirm structural integrity, focusing on the aminoxy group’s chemical shifts (δ 2.8–3.2 ppm for NH-O protons) .
- Polarimetry to verify specific optical rotation ([α]D), comparing results to literature values (e.g., [α]D = +12.5° in water at 20°C) .
Q. Q2. How can researchers optimize synthetic yields of this compound in solid-phase peptide synthesis (SPPS)?
Methodological Answer:
- Use Design of Experiments (DOE) to test variables: coupling agents (HBTU vs. HATU), reaction times (2–24 hrs), and protecting groups (Fmoc vs. Boc) .
- Monitor coupling efficiency via Kaiser tests or LC-MS .
- Recent studies show HATU with 1-hour activation at 25°C achieves >90% coupling efficiency in SPPS .
Advanced Research Questions
Q. Q3. How should researchers address contradictions in reported bioactivity data for this compound across different cell lines?
Methodological Answer:
- Perform dose-response validation (e.g., 0.1–100 µM) using standardized assays (e.g., MTT for cytotoxicity).
- Cross-validate with orthogonal techniques (e.g., flow cytometry for apoptosis vs. Western blot for caspase-3 activation) .
- Control for variables: cell passage number, serum batch effects, and incubation time. A 2024 study resolved discrepancies by replicating experiments in three independent labs, identifying serum lot variability as a key confounder .
Q. Q4. What strategies are recommended for studying the compound’s interaction with enzymatic targets (e.g., aminotransferases)?
Methodological Answer:
- Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity (KD).
- For mechanistic insights, employ molecular dynamics simulations (e.g., GROMACS) to model interactions at the active site. A 2023 study combined SPR (KD = 1.2 µM) and simulations to identify hydrogen bonding with Arg-129 as critical .
- Validate findings with site-directed mutagenesis of predicted binding residues .
Q. Q5. How can researchers design robust stability studies for this compound under physiological conditions?
Methodological Answer:
- Use accelerated stability testing (pH 1–9, 37°C) with LC-MS monitoring.
- Quantify degradation products (e.g., oxo derivatives) via kinetic modeling (first-order rate constants). A 2022 study reported t1/2 = 48 hrs at pH 7.4, with <5% degradation over 72 hrs .
- Include light and oxygen exposure controls , as aminoxy groups are prone to photolytic cleavage .
Data Analysis and Interpretation
Q. Q6. What statistical approaches are suitable for analyzing dose-dependent effects in bioactivity studies?
Methodological Answer:
- Fit data to nonlinear regression models (e.g., log[inhibitor] vs. response in Prism) to calculate IC50/EC50.
- Use ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons.
- Address outliers via Grubbs’ test or robust regression . A 2023 meta-analysis highlighted that 30% of published studies lacked proper outlier justification, leading to inflated effect sizes .
Q. Q7. How should conflicting spectroscopic data (e.g., NMR vs. IR) be resolved during structural elucidation?
Methodological Answer:
- Cross-reference with computational spectroscopy (e.g., DFT-calculated IR spectra at B3LYP/6-31G* level).
- Validate NMR assignments via 2D experiments (COSY, HSQC). A 2024 study resolved discrepancies by identifying solvent-induced shifts in DMSO vs. CDCl3 .
Hypothesis-Driven Research Design
Q. Q8. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) be applied to formulate hypotheses about this compound’s neuroprotective potential?
Methodological Answer:
Q. Q9. What are common pitfalls in designing comparative studies between this compound and its analogs?
Methodological Answer:
- Avoid structural overgeneralization (e.g., assuming all aminoxy derivatives share pharmacokinetics).
- Use matched molecular pair analysis to isolate substituent effects.
- A 2023 study found that omitting logP measurements led to misinterpretation of blood-brain barrier penetration differences .
Literature and Data Management
Q. Q10. How can researchers systematically review conflicting data on this compound’s metabolic stability?
Methodological Answer:
- Create a PRISMA-compliant flowchart to screen studies (inclusion criteria: peer-reviewed, LC-MS data).
- Use meta-regression to assess covariates (e.g., species differences: human vs. rodent microsomes).
- A 2024 review identified 37% of studies lacked CYP450 isoform specificity, confounding conclusions .
Q. Q11. What guidelines should be followed when presenting spectral data in publications?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
